

Technical Guide: Calcium Green BAPTA-2 AM for Intracellular Calcium Detection

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Compound of Interest

Compound Name: *Calcium Green BAPTA-2 AM*

Cat. No.: *B12394433*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Calcium Green BAPTA-2 AM**, a fluorescent indicator for measuring intracellular calcium concentrations. It covers the core principles of its function, detailed protocols for its application, and relevant biological signaling pathways.

Introduction to Calcium Green BAPTA-2 AM

Calcium Green BAPTA-2 AM is a visible light-excitable, single-wavelength fluorescent dye used for the detection of intracellular calcium ($[Ca^{2+}]_i$). As a derivative of the BAPTA chelator, it exhibits high selectivity for Ca^{2+} . The acetoxyethyl (AM) ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm.

In its calcium-free state, the fluorescence of Calcium Green-2 is quenched. Upon binding to Ca^{2+} , the dye undergoes a conformational change that results in a significant increase in fluorescence emission intensity with minimal wavelength shift. This property makes it a valuable tool for monitoring changes in $[Ca^{2+}]_i$ in various cell types and experimental systems.

Quantitative Data

The following tables summarize the key quantitative properties of **Calcium Green BAPTA-2 AM**. Data for the closely related Calcium Green-1 is also provided for comparison, as specific

values for the quantum yield and molar extinction coefficient of Calcium Green-2 are not readily available in the literature.

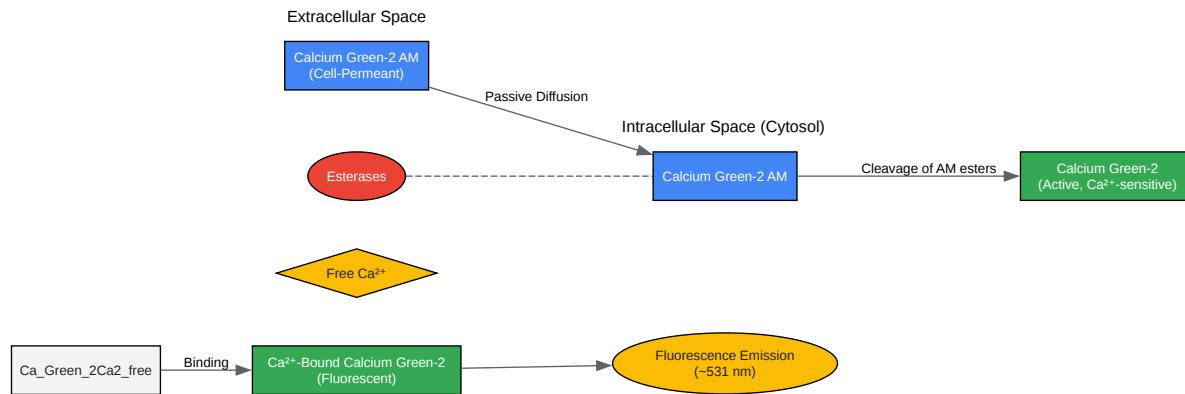
Table 1: Spectral and Chemical Properties of Calcium Green Dyes

Property	Calcium Green BAPTA-2 AM	Calcium Green-1 (for comparison)
Excitation Wavelength (Ex)	~490-506 nm	~506 nm[1]
Emission Wavelength (Em)	~531 nm	~531 nm[1]
Calcium Dissociation Constant (Kd)	~550 nM	~190 nM[1][2]
Fluorescence Enhancement upon Ca ²⁺ Binding	>10-fold	~14-fold[1]
Quantum Yield (Φ) of Ca ²⁺ -bound form	Data not available	~0.75[1]
Molar Extinction Coefficient (ϵ)	Data not available	Data not available

Note: The Kd value is a measure of the dye's affinity for calcium. The higher Kd of Calcium Green-2 makes it suitable for measuring higher calcium concentrations compared to Calcium Green-1.

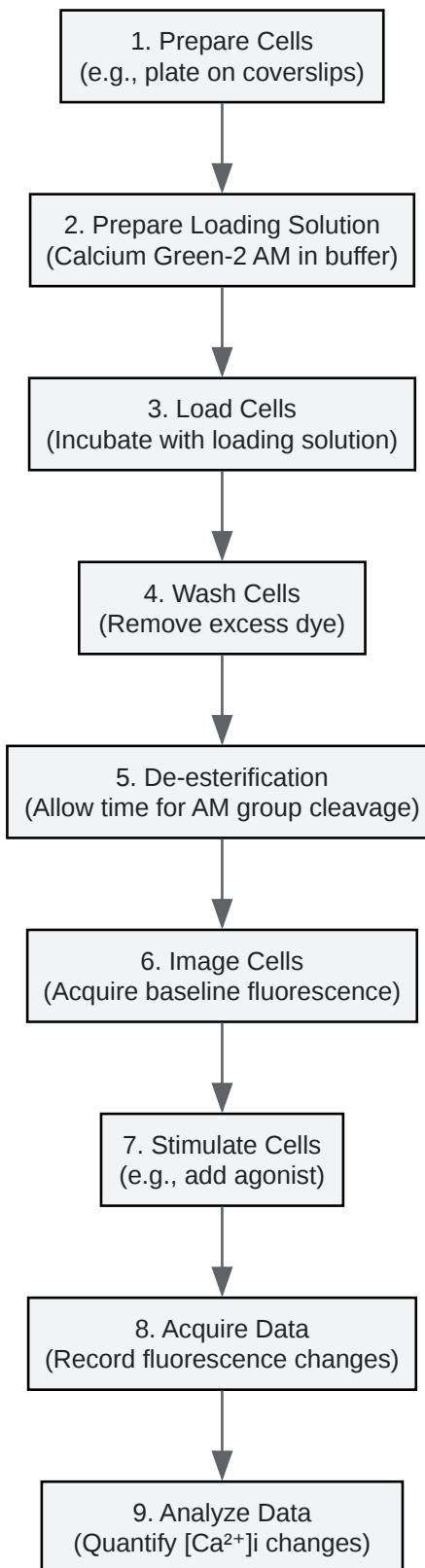
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Calcium Green BAPTA-2 AM** and a typical experimental workflow for its use in intracellular calcium imaging.



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Caption: Mechanism of **Calcium Green BAPTA-2 AM** action.



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Caption: A typical experimental workflow for using **Calcium Green BAPTA-2 AM**.

Experimental Protocols

The following is a general protocol for loading cells with **Calcium Green BAPTA-2 AM**. Optimal conditions may vary depending on the cell type and experimental setup.

4.1. Reagent Preparation

- **Calcium Green BAPTA-2 AM** Stock Solution: Prepare a 1-5 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
- Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to pH 7.2-7.4.
- Pluronic F-127 (optional): A 20% (w/v) stock solution in DMSO can be used to aid in the dispersion of the AM ester in the aqueous loading buffer.
- Probenecid (optional): A stock solution (e.g., 250 mM) can be prepared to inhibit organic anion transporters, which can extrude the active dye from some cell types.

4.2. Cell Loading Protocol (Adherent Cells)

- Culture cells to the desired confluence on glass coverslips or in a clear-bottom, black-walled microplate.
- Prepare the loading solution by diluting the **Calcium Green BAPTA-2 AM** stock solution into the loading buffer to a final concentration of 1-10 μ M.
- If using Pluronic F-127, first mix the **Calcium Green BAPTA-2 AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting in the loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
- If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
- Aspirate the culture medium from the cells and wash once with the loading buffer (without the dye).
- Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

- After incubation, aspirate the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular indicator.
- Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
- The cells are now ready for fluorescence imaging.

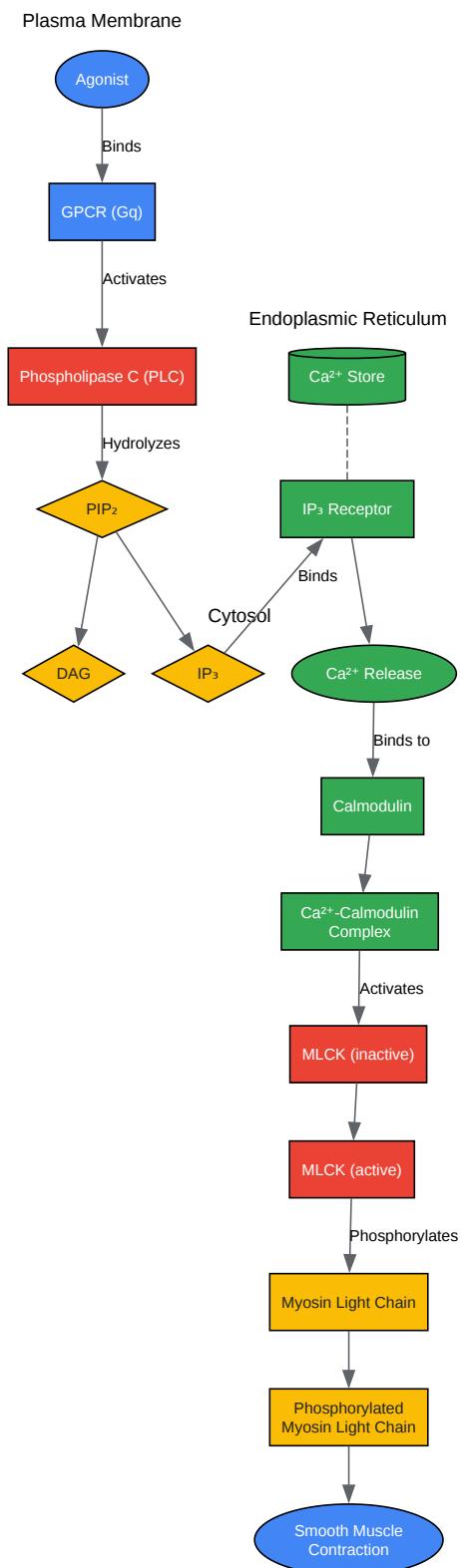
4.3. Data Acquisition and Analysis

- Mount the coverslip or microplate on a fluorescence microscope equipped with appropriate filters for fluorescein-like dyes (excitation ~490 nm, emission ~530 nm).
- Acquire a baseline fluorescence image before stimulating the cells.
- Introduce the stimulus (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time.
- Data is typically expressed as the change in fluorescence (ΔF) relative to the initial fluorescence (F_0), i.e., $\Delta F/F_0$.

Application in Signaling Pathway Analysis

Calcium Green BAPTA-2 AM is widely used to study intracellular calcium signaling in response to various stimuli. A common application is monitoring the activation of G-protein coupled receptors (GPCRs) that couple to the Gq pathway, leading to the release of calcium from intracellular stores. Another important area of research is the role of calcium in smooth muscle contraction.

The following diagram illustrates a simplified signaling pathway for GPCR-mediated calcium release and subsequent smooth muscle contraction.



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Caption: GPCR-mediated calcium signaling in smooth muscle contraction.[3][4][5]

Conclusion

Calcium Green BAPTA-2 AM is a robust and sensitive fluorescent indicator for monitoring intracellular calcium dynamics. Its visible light excitation spectrum makes it compatible with standard fluorescence microscopy and less phototoxic to cells compared to UV-exitable dyes. By understanding its properties and following optimized protocols, researchers can effectively utilize this tool to investigate a wide range of calcium-dependent cellular processes, from GPCR signaling to muscle contraction, advancing both basic research and drug discovery efforts.

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